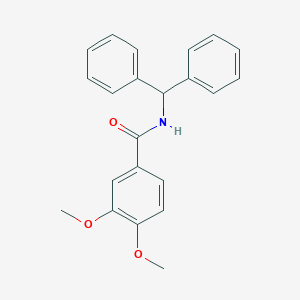

N-benzhydryl-3,4-dimethoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H21NO3 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-benzhydryl-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C22H21NO3/c1-25-19-14-13-18(15-20(19)26-2)22(24)23-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,23,24) |

InChI Key |

UCERHXQSFRMAAB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4-Dimethoxybenzoyl Chloride

The most common approach involves converting 3,4-dimethoxybenzoic acid to its acid chloride, followed by reaction with benzhydrylamine.

-

Activation : 3,4-Dimethoxybenzoic acid (1.0 eq) is refluxed with thionyl chloride (SOCl₂, 1.5 eq) in anhydrous dichloromethane (DCM) under nitrogen for 4–6 hours. Excess SOCl₂ is removed under reduced pressure to yield 3,4-dimethoxybenzoyl chloride as a pale-yellow oil.

-

Amide Formation : The acid chloride is dissolved in DCM and added dropwise to a solution of benzhydrylamine (1.2 eq) and triethylamine (TEA, 2.0 eq) at 0–5°C. The mixture is stirred for 12–24 hours at room temperature.

-

Workup : The reaction is quenched with water, and the organic layer is washed with 5% HCl, NaHCO₃, and brine. The product is purified via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

| Parameter | Value |

|---|---|

| Yield | 75–82% |

| Purity (HPLC) | >98% |

| Reaction Time | 12–24 hours |

| Solvent | Dichloromethane |

-

IR (KBr) : 1660 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

-

¹H NMR (400 MHz, CDCl₃) : δ 3.87 (s, 6H, OCH₃), 6.85–7.45 (m, 12H, aromatic), 8.10 (s, 1H, NH).

-

MS (ESI+) : m/z 347.4 [M+H]⁺.

Coupling Reagent-Assisted Amide Bond Formation

EDCI/HOBt Protocol

For substrates sensitive to acidic conditions, carbodiimide-based coupling agents are employed.

-

Activation : 3,4-Dimethoxybenzoic acid (1.0 eq), EDCI (1.3 eq), and HOBt (1.3 eq) are dissolved in DMF under nitrogen. The mixture is stirred at 0°C for 30 minutes.

-

Amine Addition : Benzhydrylamine (1.1 eq) is added, and the reaction is stirred at room temperature for 18–36 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, and purified via silica gel chromatography.

| Parameter | Value |

|---|---|

| Yield | 68–74% |

| Purity (HPLC) | >95% |

| Reaction Time | 18–36 hours |

| Solvent | Dimethylformamide (DMF) |

Advantages :

-

Avoids formation of corrosive HCl gas.

-

Suitable for heat-sensitive substrates.

Alternative Routes and Optimization

Solid-Phase Synthesis

Patent literature describes solid-supported methods for benzamides, though adaptations for N-benzhydryl derivatives remain unexplored.

Critical Analysis of Methodologies

Yield and Scalability

Purity and Byproducts

-

Major byproducts include unreacted acid chloride (traces <2%) and dimerized amides. Recrystallization or column chromatography effectively removes impurities.

Industrial Applications and Patent Landscape

-

Antimicrobial Agents : N-Benzhydryl benzamides inhibit bacterial efflux pumps, as seen in analogues targeting multidrug-resistant pathogens.

-

Neurological Therapeutics : Structural analogs (e.g., Itopride) are prokinetic agents, suggesting potential applications in gastrointestinal motility disorders.

Patent Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.